molecular formula C6H7NO3 B2575721 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde CAS No. 1554168-44-3

5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde

Cat. No.: B2575721
CAS No.: 1554168-44-3
M. Wt: 141.126
InChI Key: CSDMCUGKZMULHZ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde is a five-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a 1,3-oxazole derivative, it serves as a versatile synthetic intermediate for constructing more complex molecules. The oxazole ring is a privileged scaffold in bioactive compounds, with derivatives displaying a broad spectrum of biological properties, including antibacterial, anti-inflammatory, and cytotoxic activities . This compound is specifically valued as a building block in pharmaceutical research for the synthesis of novel therapeutic agents. Its application is demonstrated in patent literature, where it is used to create oxazole-carboxamide compounds that function as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) . These inhibitors are investigated for the prevention and treatment of autoimmune and inflammatory diseases, highlighting the reagent's role in developing potential treatments for chronic conditions . The structure features both an aldehyde group, which acts as a reactive handle for condensation and nucleophilic addition reactions, and a methoxymethyl group, which can influence the compound's solubility and electronic properties. Researchers utilize this bifunctional nature to generate diverse compound libraries for biological screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-9-3-6-5(2-8)7-4-10-6/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDMCUGKZMULHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the oxazole ring. Subsequent introduction of the methoxymethyl group can be accomplished using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine (TEA). The aldehyde group can be introduced via oxidation of a corresponding alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

Industrial production of 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and efficient purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form a carboxylic acid under strong oxidizing conditions:
Reaction:
5-(Methoxymethyl)-1,3-oxazole-4-carbaldehydeH2OKMnO4,H+5-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid\text{5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4, \text{H}^+} \text{5-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid}

Conditions:

  • Potassium permanganate (KMnO₄) in acidic or aqueous media.

  • Chromium trioxide (CrO₃) in acetone (Jones oxidation).

Mechanism:
The aldehyde is oxidized to a carboxylic acid via a geminal diol intermediate. The oxazole ring remains intact due to its aromatic stability .

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol:
Reaction:
5-(Methoxymethyl)-1,3-oxazole-4-carbaldehydeNaBH4/LiAlH45-(Methoxymethyl)-1,3-oxazole-4-methanol\text{5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde} \xrightarrow{\text{NaBH}_4/\text{LiAlH}_4} \text{5-(Methoxymethyl)-1,3-oxazole-4-methanol}

Conditions:

  • Sodium borohydride (NaBH₄) in methanol at 0–25°C.

  • Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF).

Mechanism:
Hydride transfer to the carbonyl carbon occurs, yielding a primary alcohol without affecting the oxazole ring .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming derivatives such as imines or hydrazones:

Schiff Base Formation

Reaction:
Aldehyde+R-NH2R-N=CH-(Oxazole)+H2O\text{Aldehyde} + \text{R-NH}_2 \rightarrow \text{R-N=CH-(Oxazole)} + \text{H}_2\text{O}

Conditions:

  • Aniline derivatives in ethanol under reflux .

  • Catalytic acetic acid to accelerate imine formation .

Applications:
Schiff bases derived from this compound serve as ligands in coordination chemistry .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to the electron-deficient oxazole ring:

With Nitrile Oxides

Reaction:
Oxazole+R-C≡N-OIsoxazole Derivatives\text{Oxazole} + \text{R-C≡N-O} \rightarrow \text{Isoxazole Derivatives}

Conditions:

  • Room temperature in dichloromethane (DCM) .

  • Catalyzed by triethylamine (Et₃N) .

Mechanism:
The oxazole acts as a dipolarophile, reacting with nitrile oxides to form fused bicyclic structures .

Condensation Reactions

The aldehyde group undergoes condensation with active methylene compounds:

Knoevenagel Condensation

Reaction:
Aldehyde+CH2(COOR)2Baseα,β-Unsaturated Ester Derivatives\text{Aldehyde} + \text{CH}_2(\text{COOR})_2 \xrightarrow{\text{Base}} \text{α,β-Unsaturated Ester Derivatives}

Conditions:

  • Malonic ester in ethanol with piperidine as a base .

  • Microwave irradiation for accelerated reaction rates .

Products:
Extended conjugation systems useful in optoelectronic materials .

Substitution Reactions

The methoxymethyl group undergoes nucleophilic substitution under acidic conditions:

Reaction:
5-(Methoxymethyl)HBr/AcOH5-(Bromomethyl)\text{5-(Methoxymethyl)} \xrightarrow{\text{HBr/AcOH}} \text{5-(Bromomethyl)}

Conditions:

  • Hydrobromic acid (HBr) in acetic acid at 60°C.

Applications:
The brominated derivative serves as an intermediate for further functionalization.

Mechanistic Insights

  • Electrophilic Character : The aldehyde carbonyl is highly electrophilic, facilitating nucleophilic attacks .

  • Aromatic Stabilization : The oxazole ring’s aromaticity prevents ring-opening under most conditions, directing reactivity to substituents .

  • Steric Effects : The methoxymethyl group influences regioselectivity in cycloadditions by sterically shielding specific sites.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde serves as a building block for the synthesis of more complex heterocyclic compounds. It is utilized in the development of new synthetic methodologies and can participate in various chemical reactions, including oxidation and nucleophilic substitution .

Biology

The biological applications of this compound are particularly noteworthy:

  • Antimicrobial Properties : Research indicates that oxazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. For instance, derivatives have shown promising results in inhibiting the growth of cancer cell lines such as PC-3 (prostate cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity .
CompoundCell LineIC50 (µM)
5-(Methoxymethyl)-1,3-oxazole-4-carbaldehydePC-30.0030
5-(Methoxymethyl)-1,3-oxazole-4-carbaldehydeMCF70.028

Industrial Applications

In industry, 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde is utilized in the production of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for developing specialty chemicals used in various applications ranging from coatings to pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxazole derivatives, including 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde. The results indicated that the compound exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Potential

In another investigation focused on anticancer properties, researchers synthesized a series of oxazole derivatives and tested their cytotoxicity against various cancer cell lines. The findings demonstrated that compounds bearing the oxazole ring showed enhanced cytotoxic effects compared to non-heterocyclic counterparts, suggesting that modifications to the oxazole structure could lead to improved therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and aldehyde groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing the compound’s biological activity. The oxazole ring can also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are influenced by the position and nature of substituents on the oxazole ring. Key comparisons include:

Compound Name Substituents (Position) Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties
5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde Methoxymethyl (5), Aldehyde (4) Aldehyde, Ether C₆H₇NO₃ 141.13 (calculated) Predicted higher polarity due to ether and aldehyde groups; moderate stability under inert conditions .
4-Methyl-1,3-oxazole-5-carbaldehyde Methyl (4), Aldehyde (5) Aldehyde, Methyl C₅H₅NO₂ 111.10 Density: 1.189 g/cm³; Boiling Point: ~188°C; pKa: -0.78; air-sensitive.
5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde Chloro (5), 3-Methylphenyl (3) Aldehyde, Chloro, Aromatic C₁₁H₉ClNO₂ 222.65 (calculated) Likely lower solubility due to chloro and aromatic groups; increased steric hindrance.
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate Methyl (5), Phenyl (2), Ester (4) Ester, Methyl, Aromatic C₁₂H₁₁NO₃ 217.22 Higher lipophilicity; ester group reduces reactivity compared to aldehydes.

Physicochemical Properties

  • Solubility : The methoxymethyl group enhances hydrophilicity compared to methyl or phenyl substituents, as seen in 4-Methyl-1,3-oxazole-5-carbaldehyde (polarity index ~-0.78 pKa) .
  • Stability : Like 4-Methyl-1,3-oxazole-5-carbaldehyde, the compound is likely sensitive to air/moisture, necessitating storage under inert gas .

Research Findings and Trends

  • Electronic Effects : Computational studies on related oxazoles indicate that electron-donating groups (e.g., methoxymethyl) decrease the electrophilicity of the aldehyde compared to electron-withdrawing groups (e.g., chlorine), impacting reaction kinetics in nucleophilic additions .
  • Catalytic Applications : Oxazole carbaldehydes serve as ligands in catalysis. For example, pyrazole-oxazole hybrids in form coordination complexes with transition metals, suggesting utility in asymmetric synthesis .

Biological Activity

5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde can be synthesized through various methods, including the reaction of methoxymethyl derivatives with oxazole precursors. The synthesis typically involves the use of reagents such as aldehydes and appropriate catalysts under controlled conditions to yield the desired oxazole derivative.

Biological Activity

The biological activity of 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde has been studied in several contexts:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of oxazole compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antiviral Activity

Preliminary investigations suggest that 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde may possess antiviral properties. The mechanism appears to involve interference with viral replication processes, although specific pathways remain to be elucidated .

The exact mechanism by which 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets within microbial cells or viruses, leading to inhibition of essential biological functions such as nucleic acid synthesis or enzyme activity .

Case Studies

Several case studies illustrate the compound's potential:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • In Vivo Studies : In animal models, the compound exhibited promising results in reducing infection rates and improving survival rates when used in conjunction with other antimicrobial agents .
  • Toxicity Assessments : Toxicological evaluations have indicated a favorable safety profile for 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde at therapeutic doses, suggesting its viability for further development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralInterference with viral replication
ToxicityFavorable safety profile

Q & A

Q. What synthetic routes are commonly employed for 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde?

The Vilsmeier–Haack reaction is a primary method for introducing the formyl group into heterocyclic systems. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives are synthesized via this reaction using DMF and POCl₃ . Microwave (MW)-assisted protocols can enhance reaction efficiency and reduce byproducts, as demonstrated in the synthesis of pyrazolecarbaldehyde intermediates .

Q. How is this compound characterized using spectroscopic and analytical techniques?

High-Resolution Mass Spectrometry (HRMS) and elemental analysis are critical for confirming molecular identity. For instance, HRMS (EI, 70 eV) data for C₁₈H₁₇NO₃ showed a calculated value of 295.1208 and an experimental value of 295.1211, with elemental analysis discrepancies (e.g., C: 73.20% calc. vs. 73.00% exp.) highlighting the need for rigorous validation . NMR (¹H/¹³C) and IR spectroscopy further resolve functional groups and substitution patterns .

Q. What safety precautions are recommended for handling 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde?

Lab handling requires PPE (gloves, goggles), proper ventilation, and avoidance of ignition sources. Storage should be in airtight containers under inert conditions, as recommended for structurally similar aldehydes .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct reduction strategies include:

  • Catalyst selection : K₂CO₃ promotes nucleophilic substitution in aryloxy-pyrazolecarbaldehyde synthesis .
  • MW-assisted synthesis : Enhances reaction homogeneity and reduces side reactions, as shown in multi-component condensations .
  • Temperature control : Lower temperatures (e.g., 0–5°C) during formylation steps improve selectivity .

Q. What computational methods are used to study its reactivity and electronic properties?

Density Functional Theory (DFT) calculations predict molecular geometry, frontier orbitals, and reactive sites. For pyrazolecarbaldehyde analogs, DFT studies correlate experimental spectral data (e.g., IR, NMR) with theoretical models to validate electronic environments .

Q. How do substituents on the oxazole ring influence chemical reactivity?

Substituents like methoxymethyl groups alter steric and electronic effects:

  • Electron-donating groups (e.g., methoxy) increase nucleophilic aromatic substitution rates .
  • Steric hindrance from bulky substituents can reduce reactivity at the formyl group, as seen in pyrazolecarbaldehyde derivatives .

Q. How are crystallographic studies applied to confirm structural features?

Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. For example, crystal structures of 5-(4-methylphenoxy)-1-phenyl-pyrazolecarbaldehyde derivatives reveal planar oxazole rings and non-covalent interactions stabilizing the lattice .

Q. How can discrepancies between experimental and calculated analytical data be resolved?

Elemental analysis mismatches (e.g., C: 73.20% calc. vs. 73.00% exp. in C₁₈H₁₇NO₃) may arise from incomplete purification or hygroscopicity. Cross-validation with HRMS and repeated recrystallization improves accuracy .

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